

Head-to-Head Comparison: BAY-5516 and T0070907 in PPAR γ Modulation

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Compound of Interest

Compound Name: BAY-5516

Cat. No.: B12387193

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This guide provides a comprehensive, data-driven comparison of two prominent covalent modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ): **BAY-5516** and T0070907. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective analysis of their biochemical and cellular activities.

Introduction to BAY-5516 and T0070907

BAY-5516 is a novel, orally bioavailable covalent inverse agonist of PPAR γ . Inverse agonists are compounds that decrease the basal activity of a receptor. In the context of PPAR γ , this leads to the repression of target gene expression by promoting the recruitment of corepressors. [1]

T0070907 is a well-characterized, potent, and selective covalent antagonist of PPAR γ . [2] Antagonists block the action of agonists but do not have an effect on the basal activity of the receptor on their own. However, some studies suggest that T0070907 can also exhibit inverse agonist properties by promoting the recruitment of corepressors. [3][4] Both molecules act by covalently binding to a cysteine residue within the ligand-binding domain of PPAR γ .

Quantitative Data Summary

The following tables summarize the key quantitative parameters for **BAY-5516** and T0070907 based on available in vitro and in vivo experimental data.

Table 1: In Vitro Biochemical and Cellular Activity

Parameter	BAY-5516	T0070907	Assay Type
Mechanism of Action	Covalent Inverse Agonist	Covalent Antagonist (with inverse agonist properties)	Biochemical/Cellular Assays
Binding Affinity (IC50)	Not explicitly reported	1 nM	[3H]rosiglitazone competitive binding assay
Corepressor Recruitment (EC50)	Data not available	Promotes NCoR recruitment	TR-FRET Coregulator Assay
Cellular Reporter Activity (IC50)	Data not available	Blocks agonist-induced activity	PPAR γ Reporter Gene Assay

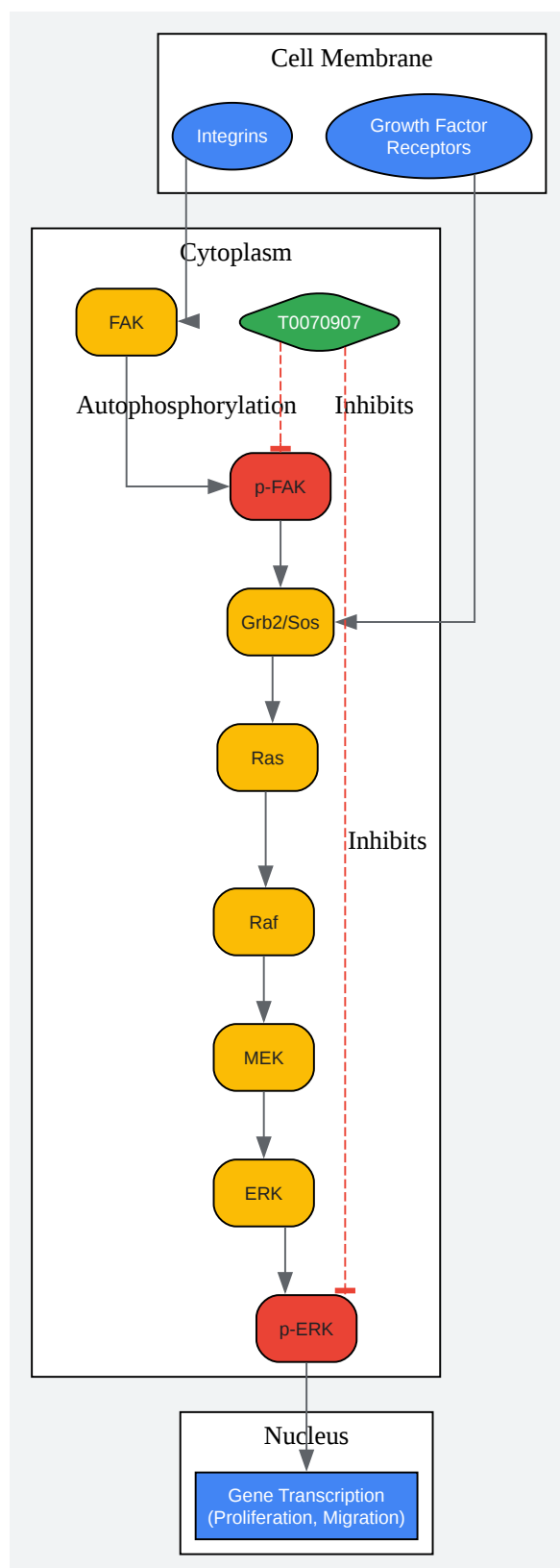
Table 2: In Vivo Pharmacokinetic Parameters in Rats

Parameter	BAY-5516	T0070907
Dose	0.3 - 1.0 mg/kg (i.v.)	Data not available
Half-life (t1/2)	4.8 h	Data not available
Volume of Distribution (Vss)	2.7 L/kg	Data not available
Clearance (CL)	0.69 L/h/kg	Data not available

Signaling Pathways

T0070907 and the FAK-MAPK Signaling Pathway

Research has indicated that T0070907 can exert effects that are independent of its direct interaction with PPAR γ . One such pathway is the Focal Adhesion Kinase (FAK) - Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[5] Studies have shown that T0070907 can lead to a dose-dependent decrease in the phosphorylation of both FAK and ERK1/2, key components of this pathway, which is implicated in cell migration and proliferation.

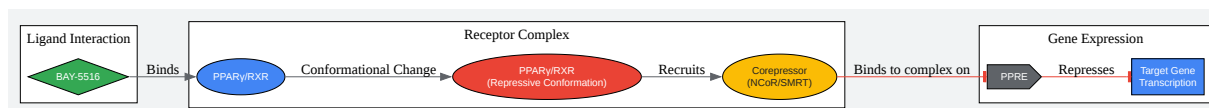


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Caption: T0070907 inhibits the FAK-MAPK signaling pathway.

BAY-5516 and PPAR γ Inverse Agonism

As a PPAR γ inverse agonist, **BAY-5516** actively represses the basal transcriptional activity of the receptor. This is achieved by stabilizing a receptor conformation that preferentially binds to corepressor proteins (e.g., NCoR, SMRT), leading to the silencing of target genes.



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Caption: Mechanism of PPAR γ inverse agonism by **BAY-5516**.

Experimental Protocols

LanthaScreen™ TR-FRET PPAR γ Coregulator Recruitment Assay

This assay measures the ability of a test compound to either promote or inhibit the interaction between the PPAR γ ligand-binding domain (LBD) and a coregulator peptide (coactivator or corepressor). The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged PPAR γ -LBD and a fluorescein-labeled coregulator peptide.

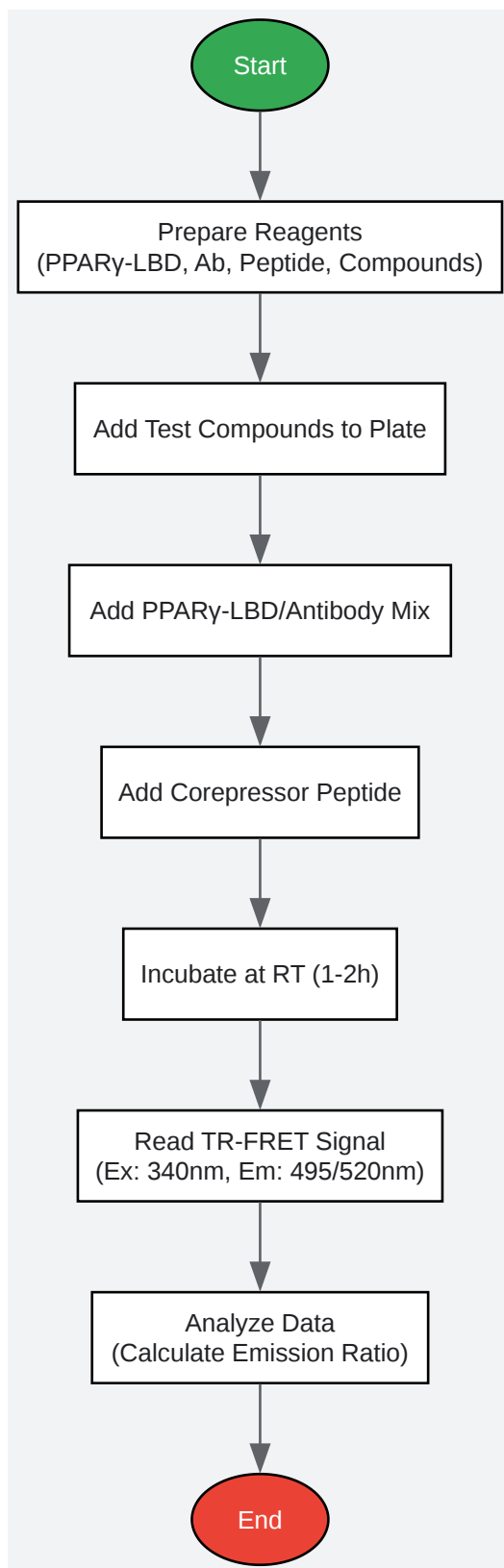
Materials:

- GST-PPAR γ -LBD
- Terbium-labeled anti-GST antibody
- Fluorescein-labeled corepressor peptide (e.g., from NCoR)
- Assay buffer

- Test compounds (**BAY-5516**, T0070907)
- 384-well microplate

Procedure:

- Prepare a 2X solution of GST-PPAR γ -LBD and Terbium-anti-GST antibody in assay buffer.
- Prepare a 4X solution of the fluorescein-labeled corepressor peptide in assay buffer.
- Prepare serial dilutions of the test compounds.
- To the microplate wells, add the test compound solution.
- Add the 2X GST-PPAR γ -LBD/antibody mixture to the wells.
- Add the 4X fluorescein-corepressor peptide solution to initiate the reaction.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
- The ratio of the emission at 520 nm to 495 nm is calculated to determine the extent of coregulator recruitment.



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